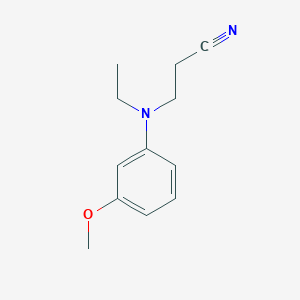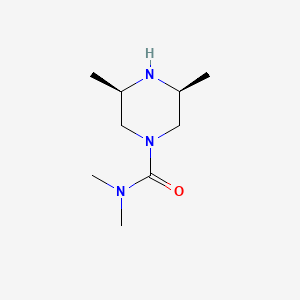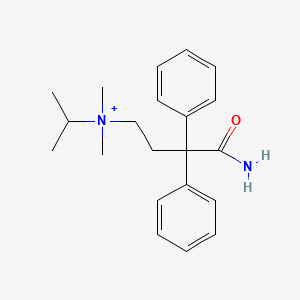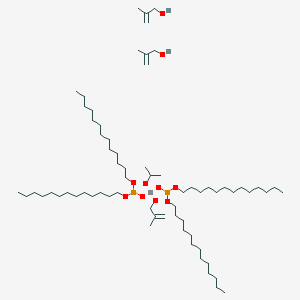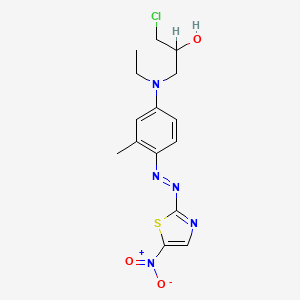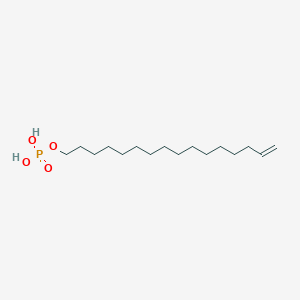
Diphenyl tridecyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl tridecyl phosphite can be synthesized through the esterification of phosphorous acid with diphenyl and tridecyl alcohols. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Diphenyl tridecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: It can hydrolyze in the presence of water to form phosphorous acid and the corresponding alcohols.
Substitution: It can undergo substitution reactions where the phenyl or tridecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used to oxidize this compound.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Substitution Reagents: Halogenating agents or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphates
Hydrolysis: Phosphorous acid and alcohols
Substitution: Various substituted phosphites depending on the reagents used.
Scientific Research Applications
Diphenyl tridecyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It is studied for its potential antioxidant properties and its ability to stabilize biological molecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used as an additive in polymers to enhance their stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- Diphenyl decyl phosphite
- Diphenyl nonyl phosphite
- Diphenyl octyl phosphite
Uniqueness
Diphenyl tridecyl phosphite is unique due to its longer alkyl chain (tridecyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can enhance its solubility in non-polar solvents and improve its performance as an additive in certain applications .
Properties
| 60628-17-3 | |
Molecular Formula |
C25H37O3P |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
diphenyl tridecyl phosphite |
InChI |
InChI=1S/C25H37O3P/c1-2-3-4-5-6-7-8-9-10-11-18-23-26-29(27-24-19-14-12-15-20-24)28-25-21-16-13-17-22-25/h12-17,19-22H,2-11,18,23H2,1H3 |
InChI Key |
OGVJEUDMQQIAPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
physical_description |
Dry Powder, Liquid; Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




